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Compound of Interest

Compound Name:
5-Methylimidazo[1,5-a]pyridine-3-

carboxylic acid

Cat. No.: B13678258

Get Quote

Executive Summary: The Scaffold at a Glance
In the landscape of nitrogen-bridgehead heterocycles, imidazo[1,5-a]pyridine stands as a

distinct regioisomer of the more commercially prevalent imidazo[1,2-a]pyridine (found in drugs

like Zolpidem). While the 1,2-isomer has dominated kinase inhibition and GABAergic drug

discovery, the 1,5-a isomer has emerged as a powerhouse for dual-functional applications:

targeting cytoskeletal dynamics (tubulin polymerization) in oncology and serving as a tunable

fluorophore in bioimaging.

This guide objectively compares the imidazo[1,5-a]pyridine core against its primary

alternatives, focusing on anticancer efficacy, synthetic accessibility, and photophysical utility.

Comparative Performance Analysis
Biological Efficacy: 1,5-a vs. 1,2-a Isomers
The structural difference lies in the position of the bridgehead nitrogen, which alters the

electronic distribution and binding topology.

Table 1: Comparative Potency & Target Profile
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Feature
Imidazo[1,5-a]pyridine
Derivatives

Imidazo[1,2-a]pyridine
Derivatives

Primary Molecular Target
Tubulin/Microtubules

(Colchicine site binder)

Kinases (PI3K, CDK, p38

MAPK) & GABA-A

Key Mechanism G2/M Phase Cell Cycle Arrest
G1/S Phase Arrest; Apoptosis

via Bcl-2 modulation

Cytotoxicity (MCF-7)
IC₅₀: 0.43 – 1.71 µM (High

Potency)

IC₅₀: 2.0 – 10.0 µM (Moderate

Potency)

Cytotoxicity (A549) IC₅₀: 1.0 – 3.2 µM
IC₅₀: 0.1 – 5.0 µM (Highly

Variable)

Metabolic Stability
Moderate (susceptible to

oxidative metabolism at C3)

High (proven in FDA-approved

drugs)

Fluorescence
High (Large Stokes shift,

solvatochromic)

Low to Moderate (often

requires extension)

Analyst Insight: Choose the 1,5-a scaffold if your therapeutic strategy relies on disrupting

microtubule dynamics or if you require an intrinsic theranostic agent (drug + fluorophore).

Choose the 1,2-a scaffold for ATP-competitive kinase inhibition.

Photophysical Superiority
Unlike many heterocycles that require bulky conjugation to fluoresce, imidazo[1,5-a]pyridines

exhibit intrinsic fluorescence due to their planar, electron-rich 8π-electron system.

Quantum Yield (Φ): Typically 0.2 – 0.6 in solution; can be boosted to >0.8 with C1/C3 phenyl

substitution.

Stokes Shift: Large (>80 nm), reducing self-quenching in imaging applications.
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Alternative: Indoles or Benzimidazoles typically require extensive conjugation (e.g., fusing

with coumarin) to achieve comparable emission, increasing molecular weight and reducing

drug-likeness.

Mechanistic Pathways & Logic[2]
Dual-Action Anticancer Mechanism
The most potent imidazo[1,5-a]pyridine derivatives (e.g., 1,3-diphenyl substituted) function by

simultaneously destabilizing microtubules and inhibiting the PI3K/Akt survival pathway.
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Figure 1:Dual mechanism of action. The scaffold primarily targets tubulin polymerization while

exerting secondary inhibitory effects on the PI3K/Akt pathway, leading to synergistic apoptotic
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induction.

Experimental Protocols
Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
Methodology: Oxidative Cyclization via C(sp³)-H Amination.[1] Rationale: This protocol is

superior to traditional Vilsmeier-Haack cyclization as it avoids harsh POCl₃ conditions and

allows for late-stage functionalization.

Reagents:

2-Benzoylpyridine (1.0 equiv)

Benzylamine derivative (1.2 equiv)

Catalyst: Copper(II) Acetate (10 mol%) or Iodine (I₂) mediated

Oxidant: Oxygen (O₂) or TBHP

Solvent: Chlorobenzene or DMSO

Step-by-Step Protocol:

Charge: In a 25 mL Schlenk tube, add 2-benzoylpyridine (1.0 mmol), benzylamine (1.2

mmol), and Cu(OAc)₂ (0.1 mmol).

Solvate: Add 3.0 mL of chlorobenzene.

Atmosphere: Evacuate and refill the tube with O₂ (balloon pressure).

Reaction: Heat the mixture to 120°C in an oil bath with vigorous stirring for 12–16 hours.

Monitor via TLC (Hexane:EtOAc 3:1).

Work-up: Cool to room temperature. Dilute with dichloromethane (20 mL) and wash with

saturated NaHCO₃ (2 x 10 mL) and brine.

Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify via flash

column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexane).
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Validation: Product should be a yellow-to-orange fluorescent solid. Confirm structure via ¹H

NMR (distinct singlet for H-3 if not substituted, or aromatic shifts) and HRMS.

Synthesis Workflow Diagram
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Figure 2:One-pot oxidative annulation workflow. This route is preferred for its atom economy

and ability to generate diverse 1,3-disubstituted libraries.

Critical Reference Data
Table 2: Key Activity Metrics from Recent Literature
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Compound ID Structure Type
Target Cell
Line

IC₅₀ (µM) Reference

5d

Imidazo[1,5-

a]pyridine-

benzimidazole

hybrid

MCF-7 (Breast) 1.06 [1]

5l

Imidazo[1,5-

a]pyridine-

benzimidazole

hybrid

MCF-7 (Breast) 0.43 [1]

7e

5,7-

diarylimidazo[1,2

-a]pyridine

(Comparison)

A549 (Lung) 0.01 - 3.2 [4]

Parent

Unsubstituted

Imidazo[1,5-

a]pyridine

N/A

(Fluorophore)
Inactive [2]

Note: While 1,2-a derivatives (like 7e) can show nanomolar potency, 1,5-a derivatives (5l) offer

a unique balance of sub-micromolar potency and intrinsic fluorescence, allowing for "trackable"

drug delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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